5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole
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Overview
Description
5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole is a useful research compound. Its molecular formula is C12H11N7O2 and its molecular weight is 285.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.09742262 g/mol and the complexity rating of the compound is 390. The solubility of this chemical has been described as 24.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Square Planar Pd(II) Complexes
The synthesis of square planar Pd(II) complexes using substituted pyrazoles as ligands demonstrates the potential of these compounds in coordination chemistry and catalysis. The unique helical twist observed in these complexes, due to the presence of 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole, highlights the structural versatility and potential for the development of novel materials with specific optical or electronic properties (Drew et al., 2007).
Cytochemical Demonstration of Enzymatic Activity
A novel p-nitrophenyl substituted ditetrazole, employed for histochemical purposes, allows for the visualization of enzymatic activity in tissue sections. This application underscores the utility of nitrophenyl substituted tetrazoles in biochemistry and cell biology for studying metabolic processes within cells (Nachlas et al., 1957).
Structural and Spectral Characteristics
The study of conjugated pyrazoles with specific attention to tautomeric behavior and energy band gaps explores the fundamental aspects of these compounds. This research has implications for the development of new dyes and materials with tailored electronic properties (Ibnaouf et al., 2019).
Estrogen Receptor Ligands
Research into tetrasubstituted pyrazole derivatives bearing a nitro substituent on their A-phenol ring for their binding affinity towards estrogen receptor subtypes illustrates the potential of these compounds in medicinal chemistry, especially in the context of developing new therapeutics for conditions mediated by estrogen receptors (Naoum et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[2-(3,5-dimethylpyrazol-1-yl)-5-nitrophenyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2/c1-7-5-8(2)18(15-7)11-4-3-9(19(20)21)6-10(11)12-13-16-17-14-12/h3-6H,1-2H3,(H,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQASLULXJUJQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=NNN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24812175 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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